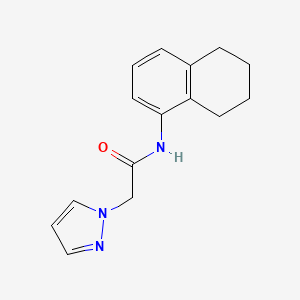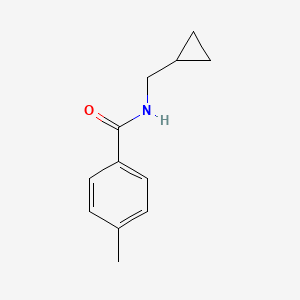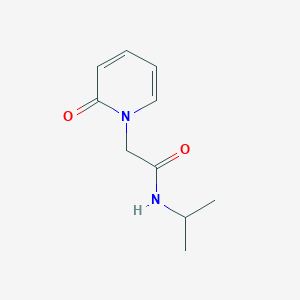
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide, also known as NAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to interact with various biological processes, making it a valuable tool for studying a wide range of physiological and biochemical phenomena.
Mecanismo De Acción
The mechanism of action of N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide is complex and not fully understood. However, it is believed that this compound interacts with various cellular signaling pathways, including the Nrf2/ARE pathway, which plays a key role in regulating oxidative stress and inflammation. Additionally, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been shown to interact with various neurotransmitter systems, such as the dopamine and glutamate systems, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has potent antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Additionally, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been shown to modulate the activity of various neurotransmitter systems, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide in lab experiments is its ability to interact with a wide range of biological processes. This makes it a valuable tool for studying various physiological and biochemical phenomena. Additionally, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide is that its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide and its interactions with various cellular signaling pathways. Finally, there is a need for more studies investigating the safety and toxicity of N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide can be achieved through a multi-step process that involves the reaction of naphthalene with 2-pyridylacetic acid. This reaction results in the formation of the intermediate compound, which is subsequently treated with acetic anhydride to produce the final product, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As a result, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been used in studies investigating various physiological and biochemical processes, such as oxidative stress, inflammation, and neurodegeneration.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(12-19-11-4-3-10-17(19)21)18-15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGZUSMSNPMZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)


![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)




![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)